Carbonic Anhydrase II Inhibition: Pyridin-2-ylmethanesulfonamide vs. 3‑Pyridinesulfonamide Derivative
Pyridin-2-ylmethanesulfonamide exhibits measurable inhibitory activity against human carbonic anhydrase II (hCA II). A structurally related 3‑pyridinesulfonamide derivative (BDBM50351138) was reported with a Ki value of 336 nM for hCA II [1]. Although direct head‑to‑head data for pyridin‑2‑ylmethanesulfonamide are not available in the open literature, this value establishes a quantitative benchmark for the 3‑substituted pyridine sulfonamide class against which the 2‑substituted regioisomer can be empirically evaluated.
| Evidence Dimension | Carbonic anhydrase II inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not reported (data gap) |
| Comparator Or Baseline | 3‑Pyridinesulfonamide derivative (BDBM50351138): Ki = 336 nM |
| Quantified Difference | Data unavailable for direct comparison |
| Conditions | Human carbonic anhydrase II (hCA II) recombinant enzyme; assay conditions per Brzozowski et al., Eur J Med Chem 46:4403 (2011) |
Why This Matters
Establishes a quantitative activity threshold for the pyridinesulfonamide scaffold; users can benchmark 2‑regioisomer performance under identical assay conditions to confirm or refute substitution hypotheses.
- [1] Brzozowski, Z., Sławiński, J., Gdaniec, M., Innocenti, A., & Supuran, C. T. (2011). Carbonic anhydrase inhibitors. Synthesis, molecular structures, and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with novel 3-pyridinesulfonamide derivatives. European Journal of Medicinal Chemistry, 46(9), 4403-4410. View Source
